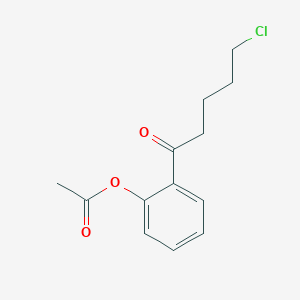
2'-Acetoxy-5-chlorovalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Acetoxy-5-chlorovalerophenone is an organic compound with the molecular formula C13H15ClO3 It is a derivative of valerophenone, characterized by the presence of an acetoxy group at the 2’ position and a chlorine atom at the 5 position of the valerophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 2’-Acetoxy-5-chlorovalerophenone can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents and ensuring efficient mixing and temperature control. The use of continuous flow reactors can also enhance the production efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Acetoxy-5-chlorovalerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted valerophenone derivatives.
Aplicaciones Científicas De Investigación
2’-Acetoxy-5-chlorovalerophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The overall mechanism depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
2’-Acetoxy-5-chlorovalerophenone can be compared with other similar compounds, such as:
5-Chlorovalerophenone: Lacks the acetoxy group, resulting in different reactivity and applications.
2’-Acetoxyvalerophenone:
2’-Acetoxy-5-bromovalerophenone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Propiedades
Número CAS |
898786-86-2 |
|---|---|
Fórmula molecular |
C14H17ClO2 |
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
[2-(6-chlorohex-1-en-2-yl)phenyl] acetate |
InChI |
InChI=1S/C14H17ClO2/c1-11(7-5-6-10-15)13-8-3-4-9-14(13)17-12(2)16/h3-4,8-9H,1,5-7,10H2,2H3 |
Clave InChI |
XYXWXCHBVLPQQS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)CCCCCl |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=C)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















